

# Physical properties of Cholesteryl Linoleate-d11

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## Compound of Interest

Compound Name: Cholesteryl Linoleate-d11

Cat. No.: B10854078

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An In-Depth Technical Guide to the Physical Properties of **Cholesteryl Linoleate-d11**

## Introduction

**Cholesteryl Linoleate-d11** is the deuterated form of Cholesteryl Linoleate, a prominent cholesteryl ester found in low-density lipoproteins (LDL) and atherosclerotic lesions.<sup>[1]</sup> Due to its isotopic labeling, **Cholesteryl Linoleate-d11** serves as an invaluable internal standard for the precise quantification of its non-deuterated counterpart in various biological samples using mass spectrometry-based techniques like GC-MS and LC-MS.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the physical properties of **Cholesteryl Linoleate-d11**, along with the experimental protocols utilized for their determination, to support researchers, scientists, and drug development professionals in their analytical and metabolic studies.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Cholesteryl Linoleate-d11** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C45H65D11O2[1][2][3]
Molecular Weight	660.15 g/mol [1][3]
Appearance	Waxy crystal[4]
Purity	≥99% deuterated forms (d1-d11)[2]
Solubility	Soluble in chloroform (approx. 10 mg/ml) and methyl acetate (1 mg/ml)[2]
Storage Conditions	-20°C[4]
Stability	≥4 years (when stored properly)[4]

Note: Some physical properties, such as melting and boiling points, are not readily available for the deuterated form. For reference, the non-deuterated Cholesteryl Linoleate has a melting point of 41-42.5 °C and a predicted boiling point of 677.3±44.0 °C.[5]

## Experimental Protocols

The characterization of **Cholesteryl Linoleate-d11** involves several standard analytical techniques to ascertain its identity, purity, and concentration.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

A common method to assess the purity of **Cholesteryl Linoleate-d11** is through HPLC.

- **Instrumentation:** A standard HPLC system equipped with a UV detector is used.
- **Mobile Phase:** A suitable solvent system, such as a mixture of isopropanol and n-heptane, is employed to achieve separation on a normal-phase column.
- **Detection:** The eluent is monitored at a specific wavelength, for instance, 205 nm, where the ester bond exhibits absorbance.
- **Procedure:**

- A standard solution of **Cholesteryl Linoleate-d11** is prepared in a solvent in which it is freely soluble, such as chloroform.
- The solution is injected into the HPLC system.
- The retention time and peak area are recorded.
- Purity is calculated by comparing the area of the main peak to the total area of all observed peaks. A purity of 99.5% has been reported using this method.[\[6\]](#)

## Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of **Cholesteryl Linoleate-d11**.

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC) or liquid chromatograph (LC), is used.
- Ionization: A soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is typically used to minimize fragmentation and preserve the molecular ion.
- Procedure:
  - A dilute solution of the compound is introduced into the mass spectrometer.
  - The mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured.
  - The observed molecular ion peak should correspond to the calculated molecular weight of the deuterated compound (660.15 g/mol ).[\[1\]](#)[\[3\]](#) For example, an ammoniated adduct  $[M+NH_4]^+$  would be observed at  $m/z$  677.7.[\[6\]](#)

## Solubility Assessment

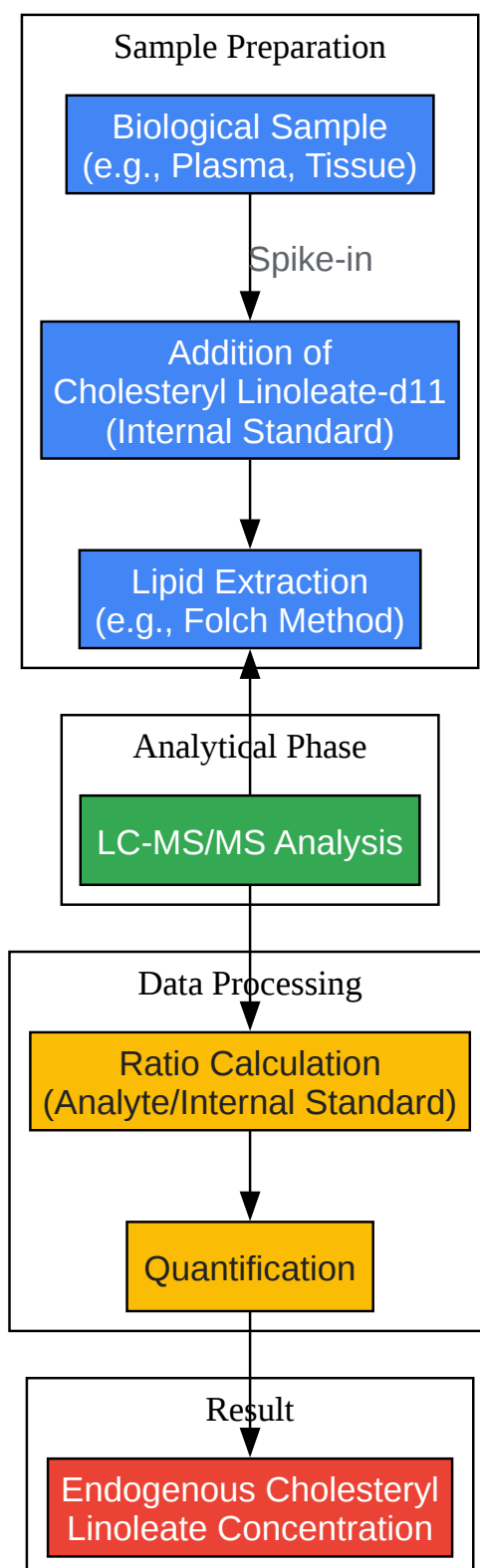
The solubility of **Cholesteryl Linoleate-d11** is determined by standard laboratory procedures.

- Procedure:

- A known amount of **Cholesteryl Linoleate-d11** is added to a specific volume of the solvent of interest (e.g., chloroform, methyl acetate).
- The mixture is vortexed or sonicated to facilitate dissolution.
- The solution is visually inspected for any undissolved material.
- If the compound dissolves completely, the concentration is noted as its solubility in that solvent. For instance, Cholesteryl Linoleate yields a clear, colorless solution in chloroform at a concentration of 100 mg/ml.

## Experimental Workflow and Applications

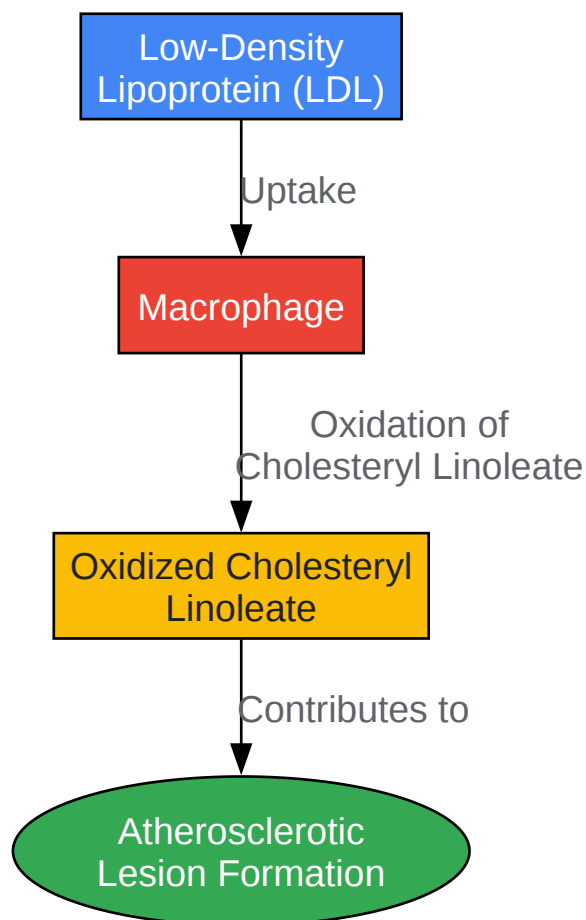
**Cholesteryl Linoleate-d11** is primarily used as an internal standard in quantitative mass spectrometry workflows to measure the levels of endogenous Cholesteryl Linoleate in biological matrices.



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Caption: Workflow for the quantification of Cholesteryl Linoleate using **Cholesteryl Linoleate-d11**.

Cholesteryl Linoleate is a pro-atherogenic cholesterol ester, and its levels are often elevated in atherosclerotic lesions.[2] The accurate measurement of this lipid is crucial for research into cardiovascular diseases.



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Caption: Role of Cholesteryl Linoleate in Atherosclerosis.

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